molecular formula C₇H₁₁ClN₂S₂ B1140006 2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride CAS No. 106139-15-5

2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride

Cat. No. B1140006
CAS RN: 106139-15-5
M. Wt: 222.76
InChI Key:
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Description

“2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride” is a chemical compound with the molecular formula C7H11ClN2S2 . It is also known by several other names such as “2-(2-Pyridyldithio)ethylamine Hydrochloride”, “(S)-2-Pyridylthio cysteamine hydrochloride”, and “S-2-Pyridylthio Cysteamine Hydrochloride” among others .


Molecular Structure Analysis

The molecular structure of “2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride” can be represented by the InChI string: InChI=1S/C7H10N2S2.ClH/c8-4-6-10-11-7-3-1-2-5-9-7;/h1-3,5H,4,6,8H2;1H . The Canonical SMILES representation is C1=CC=NC(=C1)SSCCN.Cl .


Physical And Chemical Properties Analysis

The molecular weight of “2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride” is 222.8 g/mol . It has a computed XLogP3-AA value of 0.8, indicating its relative hydrophobicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . Its topological polar surface area is 89.5 Ų . The compound has a rotatable bond count of 4 .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

This compound can be used in the synthesis of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .

Anti-Fibrosis Activity

The synthesized 2-(pyridin-2-yl) pyrimidine derivatives have shown promising anti-fibrotic activities . Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Inhibition of Collagen Expression

Compounds synthesized from 2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride effectively inhibited the expression of collagen . This property makes them potential candidates for the development of novel anti-fibrotic drugs .

Reduction of Hydroxyproline Content

These compounds also reduced the content of hydroxyproline in cell culture medium in vitro . This indicates their potential in managing conditions associated with excessive hydroxyproline, such as fibrotic diseases .

Gene Delivery Vector

2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride can be used in the synthesis of bioreducible gene delivery vectors . These vectors are capable of self-scavenging the intracellular generated reactive oxygen species (ROS), exhibiting high gene transfection .

6. Preparation of Polythioether Dendron-Branched PEI Conjugate Nanomicelles This compound is used in the preparation of polythioether dendron-branched polyethylenimine (PEI) conjugate nanomicelles . These nanomicelles are prepared via film dispersion method .

properties

IUPAC Name

2-(pyridin-2-yldisulfanyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S2.ClH/c8-4-6-10-11-7-3-1-2-5-9-7;/h1-3,5H,4,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKLFMRSNLFPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride

Synthesis routes and methods

Procedure details

2,2′-dipyridyldisulfide (13.2 g) was dissolved in 100 ml of methanol. Under vigorously stirring, 3.4 g of 2-mercaptoethylamine hydrochloride in 30 ml of methanol was added dropwise thereto. The reaction mixture was stirred for 1 hour and 40 minutes and the solvent was distilled off. Ethyl acetate was added to the resulting residue for crystallization and crystals were collected by filtration. Crude crystals thus obtained were recrystallized from methanol-ether. The mother liquor was concentrated and crystallized again from ether to obtain 5.62 g of S-(2-pyridylthio)-2-mercaptoethylamine hydrochloride (hereinafter referred to as Compound (2)) (yield 84%). The chemical formula of Compound (2) is shown below.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

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